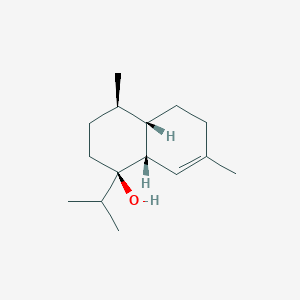

(1R,4R,4aS,8aR)-4,7-二甲基-1-丙-2-基-3,4,4a,5,6,8a-六氢-2H-萘-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of organic chemicals characterized by complex naphthalene derivatives, which are of significant interest in various fields of chemistry due to their unique structural and functional properties.

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of oligo(naphthalene-2,3-diyl)s, which highlights the versatility of palladium-catalyzed reactions for constructing complex naphthalene frameworks (Motomura et al., 2005).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be significantly distorted due to steric effects, as seen in 1,8-disubstituted naphthalenes. These distortions often result from intramolecular hydrogen bonding and are crucial for understanding the compound's reactivity and properties (Woźniak et al., 1990).

Chemical Reactions and Properties

Naphthalene derivatives exhibit a range of chemical reactions, notably their ability to undergo photophysical transformations. For instance, certain dimethylamino naphthalene derivatives have been shown to display solvent polarity and viscosity-sensitive fluorescence, making them useful as probes in fluorescence microscopy (Jacobson et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and fluorescence efficiency, can be altered through the introduction of different substituents. This modification allows for the fine-tuning of the compound's physical characteristics for specific applications (Yi et al., 2011).

Chemical Properties Analysis

The chemical properties, including basicities and reactivities of naphthalene derivatives, are highly dependent on their molecular structures. Isomeric forms of dimethylamino naphthalenes, for example, show varying degrees of basicity based on the orientation of dimethylamino groups, influencing their potential as proton sponges (Staab et al., 2000).

科学研究应用

抗结核活性

一项研究合成了具有与给定化学品相关的结构的新化合物,显示出显着的抗结核活性。其中一种化合物 (1R*,2S*)-1-(6-溴-2-氯喹啉-3-基)-4-二甲氨基-2-(萘-1-基)-1-苯基丁-2-醇氢柠檬酸盐表现出很高的抗结核活性,并且处于临床试验的最后阶段,可用于临床实践中 (Omel’kov 等人,2019)。

光物理性质

已经对与目标化合物结构类似的探针的光物理行为进行了研究,以了解它们在研究生物系统中的应用。这些研究对于阐明控制其在各种溶剂中发光性质的性质至关重要,为其在肽和蛋白质研究中的应用提供了见解 (Cerezo 等人,2001)。

植物化学研究

在植物化学研究中从马鞭草中分离出一种新的三羟基倍半萜。这种化合物及其已知代谢物的结构解析展示了类似化合物在理解植物化学和潜在治疗剂方面的广泛应用 (Ali 等人,2015)。

镇痛活性

合成了与目标化合物在结构上相关的新的六氢-2H-色烯,并评估了它们的镇痛活性。一种特定化合物显示出显着的镇痛活性,突出了开发新的疼痛管理疗法的潜力 (Il’ina 等人,2020)。

有机合成与催化

研究探索了各种化合物的环化,导致了新的有机分子的合成。这些研究工作为有机合成的更广泛领域做出了贡献,提供了对这些化合物在创建复杂分子中的机制和潜在应用的见解 (Kusumi 等人,1975)。

属性

IUPAC Name |

(1R,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-3,4,4a,5,6,8a-hexahydro-2H-naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13+,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUROKQYXIPVTGD-CBBWQLFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]([C@@H]2[C@H]1CCC(=C2)C)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,4R,4aS,8aR)-1-isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-ol | |

Q & A

Q1: What plant species are known to contain cis-cadin-4-en-7-ol in their essential oils?

A1: Several studies highlight the presence of cis-cadin-4-en-7-ol in essential oils extracted from various plant species. These include:

- Achillea coarctata: This plant, native to Serbia, shows varying concentrations of cis-cadin-4-en-7-ol depending on the plant part and geographical location. [, ]

- Eupatorium adenophorum: This species exhibits cis-cadin-4-en-7-ol as a significant component in its essential oil, regardless of the distillation method used. []

- Eupatorium coelestinum: Both stem and leaf oils of this plant contain cis-cadin-4-en-7-ol, although in varying amounts. []

- Neolitsea kedahense: This species is notable for having cis-cadin-4-en-7-ol identified in its oil for the first time. []

- Baccharis latifolia: The essential oil of this plant contains cis-cadin-4-en-7-ol, identified as one of the molecules responsible for its antioxidant activity. []

Q2: What is the reported biological activity of essential oils containing cis-cadin-4-en-7-ol?

A2: Research suggests that essential oils rich in cis-cadin-4-en-7-ol, alongside other compounds, exhibit several biological activities:

- Antibacterial activity: Essential oils of Achillea coarctata and Neolitsea kedahense, both containing cis-cadin-4-en-7-ol, displayed antibacterial activity against certain bacterial strains. [, ]

- α-glucosidase inhibitory activity: Essential oils of Neolitsea kedahense showed potential for inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. []

- Antioxidant activity: The essential oil of Baccharis latifolia, containing cis-cadin-4-en-7-ol, exhibited notable antioxidant activity in several assays. []

Q3: Are there any structural features of cis-cadin-4-en-7-ol that might be associated with its biological activity?

A3: While the specific mechanisms of action of cis-cadin-4-en-7-ol remain largely unexplored, some structural features common to many bioactive terpenes could be relevant. For example:

Q4: What analytical methods are used to identify and quantify cis-cadin-4-en-7-ol in essential oils?

A4: The primary analytical techniques employed for characterizing essential oil components, including cis-cadin-4-en-7-ol, are:

- Gas Chromatography (GC): This technique separates the volatile compounds in the essential oil based on their boiling points and interaction with the stationary phase. [, , , , , ]

- Mass Spectrometry (MS): Coupled with GC, MS helps identify individual compounds by their mass-to-charge ratio, providing structural information. [, , , , , ]

- Flame Ionization Detection (FID): Used in conjunction with GC, FID provides quantitative information about the relative abundance of each compound in the essential oil. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。